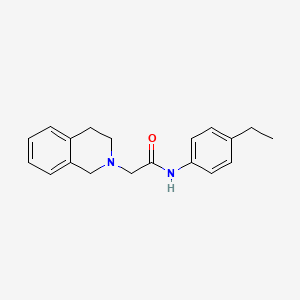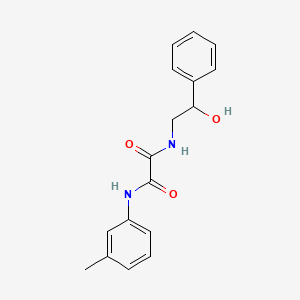![molecular formula C20H34ClN3O B5147209 N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)
N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride, also known as aripiprazole, is a medication used to treat several mental health conditions, including schizophrenia, bipolar disorder, and depression. Aripiprazole is classified as an atypical antipsychotic medication, which means it works differently from older antipsychotic medications.
作用机制
Aripiprazole works by modulating the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action is thought to contribute to its efficacy and tolerability.
Biochemical and Physiological Effects:
Aripiprazole has several biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of gene expression, and the modulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
Aripiprazole has several advantages for use in lab experiments, including its well-established safety profile, its ability to cross the blood-brain barrier, and its unique mechanism of action. However, it also has limitations, including its potential for off-target effects and its potential to interact with other medications.
未来方向
There are several future directions for research on N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride, including its potential use in treating other conditions, such as autism spectrum disorder, Alzheimer's disease, and substance abuse disorders. Additionally, there is a need for further research on the long-term safety and efficacy of N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride, particularly in children and adolescents. Finally, there is a need for further research on the underlying mechanisms of N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride's unique mechanism of action.
Conclusion:
In conclusion, N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride is a medication used to treat several mental health conditions. It has a well-established safety profile and a unique mechanism of action that contributes to its efficacy and tolerability. Aripiprazole has several advantages for use in lab experiments, but also has limitations. There are several future directions for research on N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride, including its potential use in treating other conditions and further research on its safety and efficacy.
合成方法
Aripiprazole is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-phenylpiperazine and 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)-4-phenylpiperazine. The second step involves the reaction between N-(2-bromoethyl)-4-phenylpiperazine and 2-propylpentanenitrile to form N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide. Finally, the third step involves the reaction between N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide and hydrochloric acid to form N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride hydrochloride.
科学研究应用
Aripiprazole has been extensively studied in scientific research, particularly in the field of psychiatry. It has been shown to be effective in treating several mental health conditions, including schizophrenia, bipolar disorder, and depression. Aripiprazole is also being studied for its potential use in treating other conditions, such as autism spectrum disorder, Alzheimer's disease, and substance abuse disorders.
属性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O.ClH/c1-3-8-18(9-4-2)20(24)21-12-13-22-14-16-23(17-15-22)19-10-6-5-7-11-19;/h5-7,10-11,18H,3-4,8-9,12-17H2,1-2H3,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNANKRXRFIYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)



![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)